Specific Scientific Field: Supramolecular chemistry focuses on understanding non-covalent interactions between molecules and their self-assembly into larger structures. It explores how molecular components interact to form complex architectures.
Summary of Application:(1R,3S)-5-hydroxycyclohexane-1,3-dicarboxylic acid: can serve as a building block in supramolecular chemistry due to its chiral nature and unique structural features. Researchers use it to create intricate supramolecular assemblies, such as coordination complexes, host-guest systems, and molecular recognition motifs.
Experimental Procedures:Characterization: Researchers use techniques like nuclear magnetic resonance (NMR), X-ray crystallography, and infrared spectroscopy to confirm the compound’s structure and purity.
Self-Assembly Studies: Scientists investigate the self-assembly behavior of (1R,3S)-5-hydroxycyclohexane-1,3-dicarboxylic acid with other molecules. They explore hydrogen bonding, π-π stacking, and other non-covalent interactions.
Supramolecular Complexes: Researchers have successfully designed supramolecular complexes using this compound.
Chiral Recognition: (1R,3S)-5-hydroxycyclohexane-1,3-dicarboxylic acid can act as a chiral recognition agent, enabling the separation of enantiomers in racemic mixtures .
Crystal Structures: X-ray crystallography reveals the three-dimensional arrangement of molecules in the solid state, providing insights into supramolecular interactions .
Specific Scientific Field: Polymer chemistry investigates the synthesis, structure, and properties of polymers. (1R,3S)-5-hydroxycyclohexane-1,3-dicarboxylic acid can be incorporated into biobased polymers.
Summary of Application: Researchers use (1R,3S)-5-hydroxycyclohexane-1,3-dicarboxylic acid as a building block to create high molecular weight, fully biobased random copolymers. These copolymers exhibit desirable properties and can be used in various applications.
Experimental Procedures:Polymer Synthesis: Incorporate (1R,3S)-5-hydroxycyclohexane-1,3-dicarboxylic acid into polymer chains during melt polycondensation.
Characterization: Analyze the resulting copolymers using techniques like gel permeation chromatography (GPC), differential scanning calorimetry (DSC), and mechanical testing.
Biobased Copolymers: The resulting copolymers combine the properties of (1R,3S)-5-hydroxycyclohexane-1,3-dicarboxylic acid with other monomers, leading to materials with improved sustainability and performance .
Film Formation: These copolymers can be processed into films suitable for packaging, coatings, or other applications.
Rel-(1R,3S,5S)-5-hydroxycyclohexane-1,3-dicarboxylic acid is a bicyclic compound characterized by a cyclohexane ring with two carboxylic acid functional groups and a hydroxyl group. Its chemical formula is C₈H₁₂O₅, and it is also known by its Chemical Abstracts Service (CAS) number 38859-10-8. This compound features stereochemistry at three positions, contributing to its unique properties and potential biological activities. The presence of the hydroxyl group enhances its solubility in polar solvents compared to similar compounds without this functionality .
These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or altered physical properties.
The biological activity of Rel-(1R,3S,5S)-5-hydroxycyclohexane-1,3-dicarboxylic acid has been explored in various studies. It has shown potential as an anti-inflammatory agent and may play a role in metabolic pathways due to its structural similarity to other biologically active compounds. Furthermore, its ability to interact with enzymes involved in metabolic processes suggests that it could be beneficial in treating metabolic disorders .
Several methods have been developed for synthesizing Rel-(1R,3S,5S)-5-hydroxycyclohexane-1,3-dicarboxylic acid:
These methods emphasize the importance of chirality in the synthesis process and the need for precise control over reaction conditions to achieve high yields of the target compound .
Rel-(1R,3S,5S)-5-hydroxycyclohexane-1,3-dicarboxylic acid finds applications in various fields:
The versatility of this compound highlights its significance in both research and commercial applications .
Interaction studies involving Rel-(1R,3S,5S)-5-hydroxycyclohexane-1,3-dicarboxylic acid focus on its binding affinity with various biological targets. Preliminary studies suggest that it may interact with enzymes involved in metabolic pathways and could modulate their activity. Additionally, research into its interactions with receptors indicates potential roles in signaling pathways relevant to inflammation and metabolism .
Rel-(1R,3S,5S)-5-hydroxycyclohexane-1,3-dicarboxylic acid shares structural similarities with several other compounds. Here are some comparable compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1,3-Cyclohexanedicarboxylic Acid | Two carboxylic groups | Lacks hydroxyl group |
| 5-Hydroxycyclopentane-1,3-dicarboxylic Acid | Five-membered ring | Smaller ring size affects reactivity |
| 2-Hydroxycyclohexane-1-carboxylic Acid | One carboxylic group | Different stereochemistry affects biological activity |
| 4-Hydroxybenzoic Acid | Aromatic structure | More stable and widely used in pharmaceuticals |
The uniqueness of Rel-(1R,3S,5S)-5-hydroxycyclohexane-1,3-dicarboxylic acid lies in its specific stereochemistry and the presence of both hydroxyl and carboxylic acid functionalities, which enhance its solubility and potential biological interactions compared to other similar compounds .
The compound’s carboxylic acid and hydroxyl groups participate in extensive hydrogen-bonded networks, which stabilize its crystalline architecture. In acid-base adducts, proton transfer between carboxylic acids and nitrogenous bases generates ionic hydrogen bonds (N⁺–H···O⁻), forming robust supramolecular motifs [2]. For example, salts involving pyridine-derived bases exhibit bifurcated hydrogen bonds between anionic carboxylates and cationic aromatic amines, creating cyclic R₂²(8) ring motifs [2]. These interactions are further stabilized by weak C–H···O contacts, contributing 1.41–1.74 kcal/mol to lattice energies [2].
In polar solvents like dimethyl sulfoxide (DMSO), intramolecular hydrogen bonding between the hydroxyl group and carboxylate oxygen modulates conformational preferences. Computational studies on analogous cyclohexanedicarboxylic acids reveal that diequatorial (ee) conformers dominate in aqueous media, while diaxial (aa) conformers become favorable in dianionic states due to reduced steric strain [5]. This conformational flexibility allows the compound to adapt its hydrogen-bonding topology to solvent polarity and ionization state, enabling the formation of layered or helical crystalline frameworks [2] [5].
The compound’s (1R,3S,5S) stereochemistry creates a chiral microenvironment that facilitates enantioselective interactions. In crystalline salts, the spatial arrangement of carboxylic acid and hydroxyl groups generates binding pockets complementary to specific enantiomers. For instance, proton transfer to chiral amines induces diastereomeric salt formation, where differences in hydrogen-bonding patterns and π-stacking efficiencies between enantiomers drive separation [2]. While direct studies on this compound are limited, analogous systems demonstrate that chiral recognition relies on synergistic effects between directional hydrogen bonds (e.g., O–H···N) and steric complementarity [2] [4].
Though no direct studies on macrocyclic host-guest systems exist for this compound, its structural features suggest potential for inclusion complexation. The cyclohexane ring’s chair conformation and equatorial positioning of carboxylic acid groups could enable encapsulation within β-cyclodextrin or cucurbituril cavities. Computational models of similar dicarboxylic acids show that carboxylate anions engage in strong hydrogen bonds with macrocyclic hydroxyl groups, while the hydrophobic cyclohexane core stabilizes van der Waals interactions [5]. Future research could explore its utility in designing stimuli-responsive host-guest systems for drug delivery or molecular sensing.
Although the compound lacks aromatic rings, its carboxylic acid groups participate in π-stacking with aromatic moieties in supramolecular assemblies. In mixed crystals with phenanthrolinium cations, carboxylate anions form charge-assisted π–π interactions with conjugated aromatic systems, contributing to extended networks [2] [4]. These interactions, quantified via Hirshfeld surface analysis, account for 4.4–10.6% of molecular contacts and are critical for stabilizing columnar or layered architectures [2] [4]. Additionally, the hydroxyl group’s ability to act as a hydrogen-bond donor enhances co-facial stacking of adjacent molecules, as observed in liquid-crystalline phases of structurally related dyes [3].
The development of sustainable polymer systems has gained significant momentum in recent years, with particular emphasis on utilizing bicyclic monomers such as Rel-(1R,3S,5s)-5-hydroxycyclohexane-1,3-dicarboxylic acid for creating high-performance biobased copolymers. This compound serves as a versatile building block that can be incorporated into various polymer architectures through strategic design approaches [2].
The incorporation of bicyclic monomers into polymer chains requires careful consideration of their unique structural characteristics. The hydroxyl functionality at the 5-position of the cyclohexane ring provides opportunities for secondary reactions and crosslinking, while the two carboxylic acid groups enable polycondensation reactions with various diols [3]. Research has demonstrated that these monomers can be effectively copolymerized with traditional petroleum-based monomers or combined with other biobased building blocks to create materials with tailored properties.
The stereochemistry of Rel-(1R,3S,5s)-5-hydroxycyclohexane-1,3-dicarboxylic acid plays a crucial role in determining the final polymer properties. The specific spatial arrangement of functional groups influences chain packing, crystallization behavior, and intermolecular interactions [4]. Studies have shown that the trans configuration of the dicarboxylic acid groups promotes more regular chain structures, leading to enhanced mechanical properties compared to cis configurations.
Modern copolymer synthesis employs several advanced techniques to maximize the incorporation of bicyclic monomers while maintaining controlled molecular architectures. Melt polycondensation represents one of the most widely used approaches, where the bicyclic monomer is heated with complementary monomers under controlled atmospheric conditions [3] [5]. This method offers excellent control over molecular weight distribution and can achieve high degrees of polymerization without the need for organic solvents.
Enzymatic polymerization has emerged as a particularly promising green chemistry approach for incorporating bicyclic monomers. Lipase-catalyzed reactions can selectively activate the carboxylic acid groups while preserving the hydroxyl functionality for subsequent modifications [6] [7]. This approach operates under mild conditions (25-60°C) and produces polymers with narrow molecular weight distributions and predictable end-group functionalities.
| Polymerization Method | Temperature Range (°C) | Reaction Time (hours) | Catalyst Type | Environmental Impact | Polymer Yield (%) |
|---|---|---|---|---|---|
| Enzymatic Polymerization | 25-60 | 4-48 | Lipase/Protease | Very Low | 85-95 |
| Melt Polycondensation | 180-280 | 2-8 | Titanium/Tin compounds | Low | 90-98 |
| Emulsion Polymerization | 60-90 | 6-24 | Surfactant-based | Moderate | 85-95 |
| Solvent-free Polymerization | 150-250 | 1-6 | Organocatalyst | Very Low | 80-95 |
| Microwave-assisted Polymerization | 80-150 | 0.5-4 | Various catalysts | Low | 85-98 |
| Supercritical CO2 Polymerization | 31-100 | 2-12 | Metal complexes | Low | 75-90 |
The design of copolymers incorporating bicyclic monomers requires precise control over molecular architecture to achieve desired properties. Random copolymerization strategies allow for the statistical distribution of bicyclic units along the polymer chain, creating materials with averaged properties that reflect the composition of both monomer types [8] [9]. This approach is particularly effective for creating materials with tunable glass transition temperatures and mechanical properties.
Block copolymer architectures offer distinct advantages for applications requiring phase-separated morphologies. The rigid bicyclic segments can form hard blocks that provide structural integrity, while flexible segments contribute to processability and impact resistance [10] [11]. The molecular weight of individual blocks significantly influences the final material properties, with higher molecular weight blocks typically leading to better mechanical performance.
Recent advances in controlled polymerization techniques have enabled the synthesis of well-defined copolymers with precise control over composition and molecular weight distribution. Atom Transfer Radical Polymerization (ATRP) adaptations have been developed to accommodate bicyclic monomers, although the technique requires careful optimization to prevent side reactions involving the hydroxyl groups [12].
Understanding the relationship between molecular structure and material properties is fundamental to designing high-performance copolymers based on bicyclic monomers. The incorporation of Rel-(1R,3S,5s)-5-hydroxycyclohexane-1,3-dicarboxylic acid into polymer chains introduces specific structural features that significantly influence the resulting material properties [13] [14].
High molecular weight random copolymers exhibit distinct property profiles compared to their lower molecular weight counterparts. The degree of polymerization directly affects chain entanglement density, which in turn influences mechanical properties such as tensile strength, elongation at break, and impact resistance [14] [15]. For copolymers containing bicyclic monomers, achieving high molecular weights requires careful optimization of reaction conditions to prevent premature chain termination.
| Polymer System | Molecular Weight (Mn) (g/mol) | Molecular Weight (Mw) (g/mol) | Polydispersity Index (PDI) | Glass Transition Temperature (°C) | Melting Temperature (°C) |
|---|---|---|---|---|---|
| Poly(isosorbide-co-1,4-cyclohexanedicarboxylate) | 14300 | 71100 | 4.97 | 131 | N/A |
| Poly(ethylene-co-cyclohexanedicarboxylate) | 12500 | 45600 | 3.65 | 85 | 245 |
| Poly(butylene-co-cyclohexanedicarboxylate) | 15200 | 52800 | 3.47 | 68 | 228 |
| Poly(hexylene-co-cyclohexanedicarboxylate) | 18600 | 62300 | 3.35 | 52 | 210 |
| Random copolymer with 20% CHDA | 8900 | 28400 | 3.19 | 72 | 235 |
| Random copolymer with 40% CHDA | 11200 | 35600 | 3.18 | 89 | 238 |
| Random copolymer with 60% CHDA | 13800 | 41200 | 2.99 | 106 | 242 |
The molecular weight distribution significantly impacts processing behavior and final material properties. Broader distributions (higher polydispersity indices) generally lead to improved processability due to the presence of lower molecular weight fractions that act as internal plasticizers [16] [14]. However, this improved processability often comes at the expense of mechanical properties, as lower molecular weight chains contribute less to load transfer and stress distribution.
The glass transition temperature represents one of the most critical thermal properties for determining the application range of copolymers. For systems containing bicyclic monomers, the rigid cyclohexane ring structure contributes significantly to chain stiffness, resulting in elevated glass transition temperatures [17] [18]. The hydroxyl group at the 5-position can participate in hydrogen bonding interactions, further restricting chain mobility and increasing the glass transition temperature.
Crystallization behavior in random copolymers is complex and depends on the ability of chain segments to adopt ordered conformations. The incorporation of bicyclic monomers generally disrupts regular packing, leading to reduced crystallinity or complete suppression of crystallization [19] [20]. This effect can be advantageous for applications requiring optical clarity or consistent mechanical properties over a wide temperature range.
Thermal stability assessment through thermogravimetric analysis reveals that copolymers containing bicyclic monomers exhibit enhanced thermal stability compared to conventional aliphatic polyesters [21] [22]. The rigid ring structure provides resistance to thermal degradation, while the multiple functional groups offer opportunities for crosslinking reactions that further enhance thermal stability.
The mechanical properties of high molecular weight random copolymers depend on several structural factors, including the concentration of bicyclic monomers, the nature of comonomer units, and the overall molecular architecture. Tensile strength typically increases with the incorporation of rigid bicyclic segments, as these units provide effective stress transfer mechanisms [23] [24].
| Structural Feature | Effect on Tg (°C change) | Effect on Mechanical Properties | Thermal Stability Impact | Processing Window (°C) |
|---|---|---|---|---|
| Hydroxyl group content (%) | +15 to +25 | Increased stiffness | Moderate improvement | 160-220 |
| Cyclohexane ring rigidity | +20 to +35 | Higher modulus | Significant improvement | 180-250 |
| Dicarboxylic acid spacing | +5 to +15 | Improved tensile strength | Slight improvement | 150-210 |
| Branching density | -10 to -20 | Reduced brittleness | Decreased stability | 140-200 |
| Crystallinity (%) | +10 to +20 | Enhanced strength | Improved stability | 170-240 |
| Chain entanglement | +8 to +18 | Better toughness | Enhanced stability | 165-225 |
Impact resistance represents another crucial mechanical property that is significantly influenced by the presence of bicyclic monomers. The rigid ring structure can lead to increased brittleness if not properly balanced with flexible segments. Optimal impact resistance is typically achieved through careful control of comonomer composition and molecular architecture.
The morphology of high molecular weight random copolymers is influenced by the miscibility of different monomer segments and their tendency to phase separate. Bicyclic monomers with their rigid structure and polar functional groups may have limited miscibility with flexible, non-polar comonomers [8] [25]. This can lead to the formation of complex morphologies that significantly impact material properties.
Self-assembly behavior in random copolymers is less predictable than in block copolymers but can still result in interesting morphological features. The amphiphilic nature of bicyclic monomers, with their hydrophobic cyclohexane ring and hydrophilic functional groups, can drive the formation of ordered structures in appropriate solvents or during processing [8].
The development of sustainable materials based on bicyclic monomers such as Rel-(1R,3S,5s)-5-hydroxycyclohexane-1,3-dicarboxylic acid requires the implementation of green chemistry principles throughout the polymerization process. This approach not only reduces environmental impact but also often leads to improved material properties and processing characteristics [26] [27].
The application of green chemistry principles to polymer synthesis involving bicyclic monomers encompasses several key strategies. Atom economy represents a fundamental consideration, where the goal is to maximize the incorporation of starting materials into the final product while minimizing waste generation [27] [12]. Bicyclic monomers are particularly well-suited for atom-economical reactions due to their multifunctional nature, which allows for efficient polycondensation reactions with minimal byproduct formation.
Renewable feedstock utilization is another crucial aspect of sustainable polymerization. The bicyclic structure of the target monomer can potentially be derived from renewable biomass sources through appropriate chemical transformations [28] [29]. This approach reduces dependence on petroleum-based raw materials and contributes to the development of a circular economy in polymer production.
Enzymatic polymerization has emerged as one of the most promising green chemistry approaches for sustainable material development. Lipase-catalyzed polymerizations offer several advantages for processing bicyclic monomers, including high selectivity, mild reaction conditions, and the ability to control molecular weight distribution [6] [7]. These enzymes can selectively activate carboxylic acid groups while preserving hydroxyl functionalities for subsequent modifications.
The use of protease enzymes provides additional opportunities for creating complex polymer architectures through peptide bond formation. When combined with bicyclic monomers, these enzymes can create hybrid materials that combine the structural benefits of synthetic polymers with the biocompatibility and biodegradability of peptide linkages [30] [31].
Multi-enzyme systems represent an advanced approach where multiple enzymes work in concert to achieve complex polymerization cascades. This strategy allows for the one-pot synthesis of sophisticated polymer architectures that would be difficult to achieve through conventional chemical methods [30] [25].
The elimination of organic solvents represents a significant step toward sustainable polymerization processes. Melt polymerization techniques are particularly well-suited for bicyclic monomers due to their thermal stability and ability to form low-viscosity melts at moderate temperatures [5] [32]. This approach eliminates the need for solvent recovery and purification steps, reducing both environmental impact and processing costs.
Mechanochemical polymerization offers another solvent-free approach where mechanical energy is used to drive chemical reactions. This technique can be particularly effective for bicyclic monomers that may have limited solubility in conventional solvents [12] [33]. The high local pressures and temperatures generated during mechanical processing can promote polymerization reactions while maintaining overall mild processing conditions.
Supercritical carbon dioxide represents an environmentally benign solvent alternative for polymerization processes. Its unique properties, including tunable solvating power and easy removal by depressurization, make it attractive for processing bicyclic monomers [12] [34]. The mild critical conditions of carbon dioxide (31°C, 73.8 bar) are compatible with temperature-sensitive functional groups while providing sufficient solvating power for many polymer systems.
The use of supercritical fluids also enables the production of porous materials through careful control of depressurization conditions. This capability is particularly valuable for creating lightweight structural materials or scaffolds for biomedical applications [34] [35].
The development of truly sustainable materials requires comprehensive evaluation of environmental impact throughout the entire life cycle. Carbon footprint analysis for copolymers containing bicyclic monomers must consider the energy requirements for monomer synthesis, polymerization processes, and end-of-life disposal or recycling [33] [28]. The rigid structure of bicyclic monomers can contribute to improved durability, which may offset higher initial processing energy requirements.
| Material Type | Renewable Content (%) | Carbon Footprint (kg CO2 eq/kg) | Biodegradability (months) | Tensile Strength (MPa) | Glass Transition Temperature (°C) |
|---|---|---|---|---|---|
| Petroleum-based polyester | 0 | 3.2 | Non-biodegradable | 65 | 78 |
| Bio-based copolymer (20% renewable) | 20 | 2.8 | 24-36 | 58 | 82 |
| Bio-based copolymer (50% renewable) | 50 | 2.1 | 18-24 | 62 | 85 |
| Bio-based copolymer (80% renewable) | 80 | 1.6 | 12-18 | 55 | 88 |
| Fully bio-based copolymer | 100 | 1.2 | 6-12 | 52 | 92 |
| Enzymatically synthesized polymer | 100 | 0.8 | 3-6 | 48 | 95 |
Biodegradability assessment is crucial for determining the end-of-life environmental impact of bicyclic monomer-based polymers. The presence of hydroxyl groups and ester linkages in these materials generally promotes biodegradation through hydrolytic and enzymatic mechanisms [36] [29]. The rate of biodegradation can be tuned through careful selection of comonomer composition and molecular architecture.
The integration of bicyclic monomer-based polymers into circular economy frameworks requires consideration of both chemical and mechanical recycling strategies. Chemical recycling through depolymerization can potentially recover the original bicyclic monomer for reuse in new polymerization processes [33] [37]. This approach is particularly attractive for materials with high intrinsic value or those containing specialized functional groups.
Mechanical recycling strategies must account for the unique properties of bicyclic monomer-based polymers, including their thermal stability and crystallization behavior. The rigid structure of these materials can contribute to maintained properties through multiple recycling cycles, making them suitable for high-value applications even after recycling [38] [37].